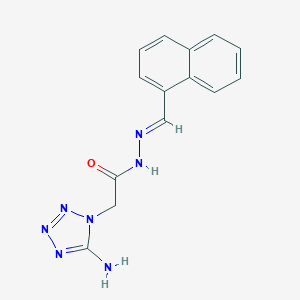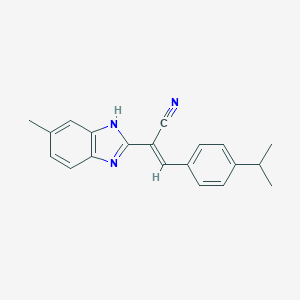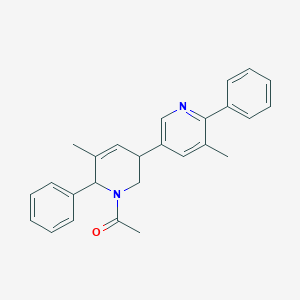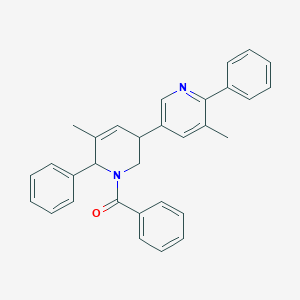
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitro group, a phenoxy group, a pyridine ring, and an isoindole dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the nitro-phenoxy precursor, which is then reacted with a pyridine derivative under controlled conditions to form the desired isoindole dione structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann coupling, or Suzuki–Miyaura cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine and isoindole dione moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxy-phenyl)-5-(3-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Hydroxyphenyl)-5-(3-nitrophenoxy)benzo[c]azolidine-1,3-dione
Uniqueness
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets and improve its solubility in various solvents. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
属性
分子式 |
C19H11N3O5 |
|---|---|
分子量 |
361.3g/mol |
IUPAC 名称 |
5-(3-nitrophenoxy)-2-pyridin-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C19H11N3O5/c23-18-16-7-6-15(27-14-5-1-3-12(9-14)22(25)26)10-17(16)19(24)21(18)13-4-2-8-20-11-13/h1-11H |
InChI 键 |
JZOYETVYQMJSPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
![5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415209.png)

![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)
![2-{[2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415215.png)

![4-Isopropylbenzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415217.png)
![5-amino-3-{1-cyano-2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415219.png)

![3-heptyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415221.png)

